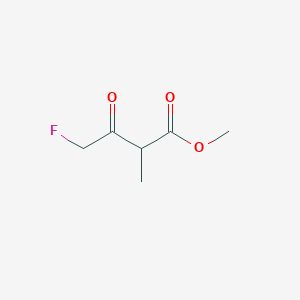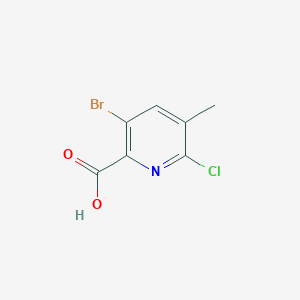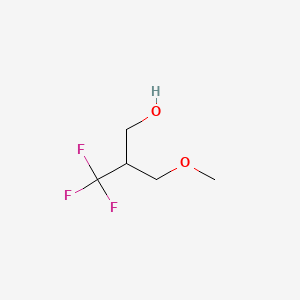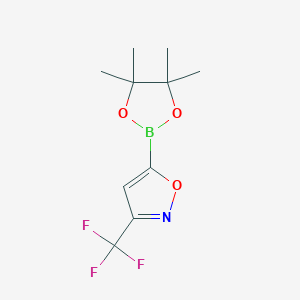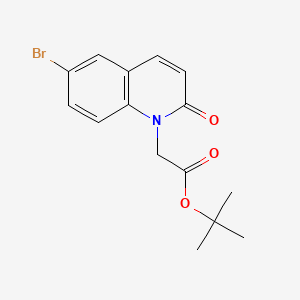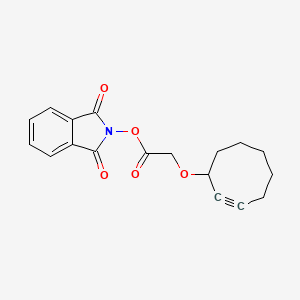
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate is a complex organic compound characterized by its unique structure, which includes a dioxoisoindolinyl group and a cyclooctynyl group.
Preparation Methods
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of novel organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,3-Dioxoisoindolin-2-yl 2-(cyclooct-2-yn-1-yloxy)acetate can be compared with other similar compounds, such as:
N-isoindoline-1,3-diones: These compounds share a similar core structure and exhibit diverse chemical reactivity and applications.
Indole derivatives: Indole-based compounds are known for their wide range of biological activities and therapeutic potential.
Cyclooctyne derivatives: These compounds are characterized by their strained alkyne groups, which make them highly reactive in various chemical reactions.
The uniqueness of this compound lies in its combination of the dioxoisoindolinyl and cyclooctynyl groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-cyclooct-2-yn-1-yloxyacetate |
InChI |
InChI=1S/C18H17NO5/c20-16(12-23-13-8-4-2-1-3-5-9-13)24-19-17(21)14-10-6-7-11-15(14)18(19)22/h6-7,10-11,13H,1-4,8,12H2 |
InChI Key |
BZQRXLDDTXBNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


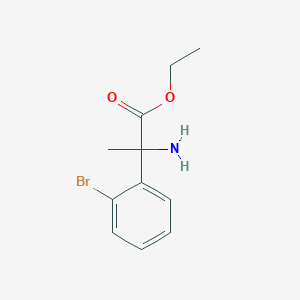
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
